methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15610725
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
![methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -](/images/structure/VC15610725.png)
Specification
Molecular Formula | C27H30N4O4 |
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Molecular Weight | 474.6 g/mol |
IUPAC Name | methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C27H30N4O4/c1-5-6-14-35-22-13-12-19(15-17(22)2)24-21(16-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-4)18(3)28-27(33)29-25/h7-13,15-16,25H,5-6,14H2,1-4H3,(H2,28,29,33) |
Standard InChI Key | KJUWGCPMPQZLAI-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the dihydropyrimidine (DHPM) family, a class of molecules renowned for their diverse bioactivity. Its IUPAC name reflects a tetrahydropyrimidine ring substituted at position 4 with a 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl group, at position 6 with a methyl group, and at position 5 with a methyl carboxylate ester. Key structural features include:
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Tetrahydropyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, partially saturated to enhance conformational flexibility.
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Pyrazole substituent: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, linked to a 4-butoxy-3-methylphenyl group and a phenyl group.
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Ester functionality: A methyl carboxylate group at position 5, influencing solubility and bioavailability.
Table 1: Fundamental Structural Data
The methyl ester variant differs from the isopropyl analog (CAS 955893-02-4) only in the ester group, which may alter physicochemical properties such as logP and metabolic stability .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multicomponent reactions (MCRs), leveraging the Biginelli reaction or its modifications to assemble the DHPM core. A representative pathway involves:
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Formation of the pyrazole moiety: Condensation of 4-butoxy-3-methylphenylhydrazine with a β-keto ester under acidic conditions .
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Biginelli reaction: Cyclocondensation of the pyrazole-aldehyde derivative, urea, and methyl acetoacetate in the presence of a Lewis acid catalyst (e.g., Sc(OTf)<sub>3</sub>/pybox) .
Table 2: Representative Reaction Conditions
Structural Modifications
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Ester group variation: Replacing the methyl ester with isopropyl (as in CAS 955893-02-4) enhances lipophilicity, potentially improving blood-brain barrier penetration .
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Pyrazole substitution: Electron-donating groups (e.g., butoxy) on the phenyl ring stabilize the pyrazole moiety, reducing metabolic degradation .
Biological Activity and Mechanisms
Antimicrobial Properties
Structural analogs of this compound exhibit notable activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.12 µg/mL . The pyrazole and DHPM moieties likely interfere with bacterial cell wall synthesis by inhibiting enzymes such as dihydrofolate reductase (DHFR).
Anti-Inflammatory Effects
In vitro studies on related DHPM derivatives demonstrate COX-2 inhibition (IC<sub>50</sub> = 0.8 µM), suggesting potential for treating inflammatory disorders . The 4-butoxy-3-methylphenyl group may enhance binding to the COX-2 hydrophobic pocket.
Enzyme Inhibition
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Cholecystokinin (CCK) receptors: Pyrazole-containing DHPMs modulate CCK-B receptors, reducing apomorphine-induced stereotypy in animal models (ED<sub>50</sub> = 12 mg/kg) .
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HIV-1 protease: Analogous structures show inhibitory activity (K<sub>i</sub> = 40 nM) via interactions with the enzyme’s active site .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Parameters
Parameter | Value | Method |
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logP | 4.2 | XLogP3 |
Water solubility | 0.02 mg/L | SwissADME |
Plasma protein binding | 89% | pkCSM |
CYP3A4 inhibition | High | ADMETLab |
The high logP value indicates significant lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) to improve bioavailability.
Applications and Future Directions
Industrial Relevance
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